molecular formula C16H18N4O5 B14010994 Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate CAS No. 21650-10-2

Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate

Cat. No.: B14010994
CAS No.: 21650-10-2
M. Wt: 346.34 g/mol
InChI Key: IIMRXWLPYCDVQS-UHFFFAOYSA-N
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Description

Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate is a complex organic compound with the molecular formula C16H18N4O5 It is characterized by the presence of a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound

Chemical Reactions Analysis

Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

21650-10-2

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C16H18N4O5/c1-9(16(24)25-2)18-15(23)13(8-21)20-14(22)12-7-17-10-5-3-4-6-11(10)19-12/h3-7,9,13,21H,8H2,1-2H3,(H,18,23)(H,20,22)

InChI Key

IIMRXWLPYCDVQS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC(=O)C(CO)NC(=O)C1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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